molecular formula C24H18FN3O2 B2464110 3-(4-fluorophenyl)-7,8-dimethoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901247-31-2

3-(4-fluorophenyl)-7,8-dimethoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2464110
CAS No.: 901247-31-2
M. Wt: 399.425
InChI Key: AUCPSMHOIDUFBS-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-7,8-dimethoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused with a quinoline ring, along with fluorophenyl and dimethoxyphenyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-7,8-dimethoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted anilines with pyrazole derivatives, followed by cyclization reactions. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like tetrahydrofuran or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The choice of reagents and catalysts is crucial to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-7,8-dimethoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various halogenated or alkylated derivatives .

Scientific Research Applications

3-(4-fluorophenyl)-7,8-dimethoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-7,8-dimethoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can disrupt cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-fluorophenyl)-7,8-dimethoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. The presence of both fluorophenyl and dimethoxyphenyl groups enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

3-(4-fluorophenyl)-7,8-dimethoxy-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O2/c1-29-21-12-18-20(13-22(21)30-2)26-14-19-23(15-8-10-16(25)11-9-15)27-28(24(18)19)17-6-4-3-5-7-17/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCPSMHOIDUFBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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